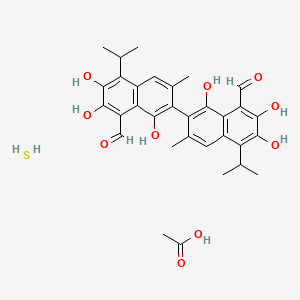

(S)-Gossypol (acetic acid)

Description

BenchChem offers high-quality (S)-Gossypol (acetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Gossypol (acetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2.H2S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4;/h7-12,33-38H,1-6H3;1H3,(H,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDLJMCJMCCHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Gossypol (Acetic Acid): A Technical Guide to its Mechanism of Action as a Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory enantiomer of gossypol and also known as AT-101, is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species). It has emerged as a promising agent in oncology due to its activity as a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This technical guide provides an in-depth overview of the mechanism of action of (S)-Gossypol, focusing on its role as a Bcl-2 inhibitor. The content herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action: BH3 Mimesis

(S)-Gossypol functions as a BH3 mimetic, a class of small molecules that mimic the action of the BH3 domain of pro-apoptotic proteins.[1] The survival of many cancer cells is dependent on the overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[2] These proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[2]

(S)-Gossypol binds with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same groove that normally binds the BH3 domain of pro-apoptotic proteins.[3] This competitive binding displaces the pro-apoptotic proteins, freeing Bax and Bak to oligomerize at the mitochondrial membrane. This leads to the formation of pores, MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, the activation of the intrinsic caspase cascade, culminating in programmed cell death.[4] The (-)-enantiomer, (S)-Gossypol, is a more potent inducer of apoptosis than the (+)-enantiomer.[5]

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of (S)-Gossypol as a Bcl-2 inhibitor is underscored by its binding affinities for various anti-apoptotic Bcl-2 family members and its cytotoxic effects on a range of cancer cell lines.

Binding Affinity of (S)-Gossypol (AT-101) to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (K_i) |

| Bcl-2 | High Affinity[5] |

| Bcl-xL | High Affinity[5] |

| Mcl-1 | High Affinity[5] |

| Bcl-w | High Affinity[6] |

Note: Specific K_i_ values for (S)-Gossypol across all Bcl-2 family members are not consistently reported in a single study. "High Affinity" indicates that multiple sources confirm potent binding. One study reported a K_i_ of 230 nM for AT-101 binding to the BH3 motif of major anti-apoptotic proteins.[7] For the racemic mixture of gossypol, K_i_ values of 0.2-0.3 mM for Bcl-2 and 0.5-0.6 µM for Bcl-xL have been reported, with the understanding that the (S)-enantiomer is the more active component.[8]

In Vitro Cytotoxicity of Gossypol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LAPC4 | Prostate Cancer | 3 - 5[9] |

| PC3 | Prostate Cancer | 3 - 5[9] |

| DU145 | Prostate Cancer | 3 - 5[9] |

| MM-231 | Triple-Negative Breast Cancer | 22.52 ± 0.67[7] |

| MM-468 | Triple-Negative Breast Cancer | 24.6 ± 1.79[7] |

| BxPC-3 | Pancreatic Cancer | ~14 (24h), ~6 (48h)[10] |

| MIA PaCa-2 | Pancreatic Cancer | ~15 (24h), ~10 (48h)[10] |

| Jurkat T | Leukemia | 1.9[5] |

| U937 | Leukemia | 2.4[5] |

Signaling Pathways and Experimental Workflows

(S)-Gossypol-Induced Apoptotic Signaling Pathway

Caption: (S)-Gossypol inhibits Bcl-2, leading to apoptosis.

Experimental Workflow for Validating (S)-Gossypol's Mechanism of Action

Caption: Workflow for studying (S)-Gossypol's mechanism.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity of (S)-Gossypol for Bcl-2 family proteins.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule. In this competitive assay, a fluorescently labeled BH3 peptide (tracer) is displaced from a Bcl-2 family protein by (S)-Gossypol, resulting in a decrease in fluorescence polarization.

Materials:

-

Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

(S)-Gossypol (acetic acid)

-

Assay buffer (e.g., 20 mM Phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

Black, low-volume 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare serial dilutions of (S)-Gossypol in assay buffer.

-

In each well of the 384-well plate, add the Bcl-2 family protein to a final concentration determined by prior titration (typically in the low nM range).

-

Add the fluorescently labeled BH3 peptide to a final concentration, also determined by titration (typically in the low nM range).

-

Add the serially diluted (S)-Gossypol or vehicle control.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization using the plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the (S)-Gossypol concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants of (S)-Gossypol binding to Bcl-2 family proteins.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. A Bcl-2 family protein is immobilized on the chip, and (S)-Gossypol is flowed over the surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant Bcl-2 family proteins

-

(S)-Gossypol (acetic acid)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the Bcl-2 family protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of (S)-Gossypol in running buffer.

-

Inject the different concentrations of (S)-Gossypol over the sensor surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine k_on_, k_off_, and the dissociation constant (K_D_).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify apoptosis in cancer cells treated with (S)-Gossypol.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

-

Cancer cell line of interest

-

(S)-Gossypol (acetic acid)

-

Annexin V-FITC and PI staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of (S)-Gossypol for the desired time (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases in (S)-Gossypol-treated cells.

Principle: This assay utilizes a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

-

Cancer cell line of interest

-

(S)-Gossypol (acetic acid)

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of (S)-Gossypol for the desired time.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

Conclusion

(S)-Gossypol (acetic acid) acts as a potent BH3 mimetic, directly targeting and inhibiting anti-apoptotic Bcl-2 family proteins. This action liberates pro-apoptotic effectors, leading to the induction of the mitochondrial pathway of apoptosis. The quantitative data on its binding affinities and cellular potency, combined with the detailed experimental protocols provided, offer a comprehensive framework for researchers and drug developers to further investigate and harness the therapeutic potential of this promising anti-cancer agent. Further research is warranted to fully elucidate its interactions with all Bcl-2 family members and its efficacy in a broader range of cancer models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT-101 induces apoptosis in CLL B cells and overcomes stromal cell–mediated Mcl-1 induction and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane interactions of apoptotic inhibitor Bcl-xL: What can be learned using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Gossypol: A BH3 Mimetic Triggering Apoptosis in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The evasion of apoptosis is a cardinal feature of cancer, making the restoration of this programmed cell death pathway a pivotal strategy in oncology. (S)-Gossypol, the levorotatory enantiomer of a naturally occurring polyphenol from cottonseed, has emerged as a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By functioning as a BH3 mimetic, (S)-Gossypol competitively binds to the BH3-binding groove of proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby liberating pro-apoptotic proteins and initiating the intrinsic apoptotic cascade. This guide provides a comprehensive technical overview of the role of (S)-Gossypol in apoptosis induction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Therapeutic Potential of BH3 Mimetics

Cancer cells frequently overexpress anti-apoptotic Bcl-2 family proteins, which sequesters pro-apoptotic "BH3-only" proteins and effector proteins like Bax and Bak, effectively disabling the mitochondrial pathway of apoptosis.[1][2][3] BH3 mimetics are a class of therapeutic agents designed to mimic the action of BH3-only proteins, thereby disrupting the inhibitory protein-protein interactions and reactivating the apoptotic machinery.[2][3][4] (S)-Gossypol (also known as AT-101) is a notable member of this class, demonstrating pro-apoptotic activity across a range of cancer types.[5][6][7]

Mechanism of Action of (S)-Gossypol

(S)-Gossypol exerts its pro-apoptotic effects by directly targeting the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 family members.[5][6] This competitive inhibition disrupts the sequestration of pro-apoptotic proteins, leading to a cascade of events culminating in programmed cell death.

The key steps in (S)-Gossypol-induced apoptosis are:

-

Inhibition of Anti-Apoptotic Bcl-2 Proteins: (S)-Gossypol binds with high affinity to Bcl-2, Bcl-xL, and to a lesser extent, Mcl-1.[8]

-

Liberation of Pro-Apoptotic Proteins: This binding displaces BH3-only proteins (e.g., Bim, Puma) and activator proteins (e.g., Bax, Bak) from their inhibitory complexes with anti-apoptotic proteins.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The freed Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[9]

-

Release of Cytochrome c: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3 and caspase-7.[10][11]

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][12]

Quantitative Data on (S)-Gossypol Activity

The efficacy of (S)-Gossypol as a BH3 mimetic has been quantified through various in vitro assays. The following tables summarize key data on its binding affinities and its effects on cancer cell lines.

Table 1: Binding Affinities of Gossypol and its Derivatives to Anti-Apoptotic Bcl-2 Family Proteins

| Compound | Target Protein | Binding Affinity (Ki or IC50) | Reference |

| (±)-Gossypol | Bcl-xL | Ki: 0.5 - 0.6 µM | [13] |

| (±)-Gossypol | Bcl-2 | Ki: 0.2 - 0.3 mM | [13] |

| BI79D10 (Apogossypol Derivative) | Bcl-xL | IC50: 190 nM | [4] |

| BI79D10 (Apogossypol Derivative) | Bcl-2 | IC50: 360 nM | [4] |

| BI79D10 (Apogossypol Derivative) | Mcl-1 | IC50: 520 nM | [4] |

Table 2: Effects of (S)-Gossypol (AT-101) on Apoptosis Induction in Cancer Cell Lines

| Cell Line | Cancer Type | (S)-Gossypol Concentration | Effect | Quantitative Measurement | Reference |

| DU-145 | Prostate Cancer | 5 - 10 µM | Increased Apoptosis | Significantly enhanced DNA fragmentation | [12] |

| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 20 µM (24 hours) | Apoptosis Induction | Median 72% apoptosis | [6] |

| BxPC-3 | Pancreatic Cancer | 10 µM (48 hours) | Apoptosis Induction | 84.0% of cells in apoptotic stage | [14] |

| MIA PaCa-2 | Pancreatic Cancer | 10 µM (48 hours) | Apoptosis Induction | 72.7% of cells in apoptotic stage | [14] |

| HT-29 | Colon Cancer | Not Specified | Increased Bax/Bcl-2 ratio | Dose-dependent increase | [10] |

| BxPC-3 and MIA PaCa-2 | Pancreatic Cancer | 10 µM (24 hours) | Caspase-3 Cleavage | Approximately 8-fold increase | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (S)-Gossypol's pro-apoptotic activity. Below are protocols for key experiments.

Annexin V Assay for Apoptosis Detection

This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

-

Annexin V-FITC Conjugate

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of (S)-Gossypol or vehicle control for the specified time.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant containing any floating apoptotic cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Bcl-2 Family Proteins and Cleaved Caspases

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer Buffer

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies (specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate

-

Imaging System

Procedure:

-

Protein Extraction: Following treatment with (S)-Gossypol, wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence during the experiment.

-

Cell Treatment: Treat cells with (S)-Gossypol or vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

-

Assay Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescence is proportional to the amount of caspase activity.

Visualizing the Molecular Landscape

Diagrams are essential tools for conceptualizing the complex interactions in apoptosis and the workflows used to study them.

Signaling Pathway of (S)-Gossypol-Induced Apoptosis

Caption: Signaling pathway of (S)-Gossypol-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: Experimental workflow for apoptosis assessment.

Conclusion and Future Directions

(S)-Gossypol represents a compelling example of a BH3 mimetic with the potential to overcome apoptosis resistance in cancer. Its ability to target multiple anti-apoptotic Bcl-2 family members underscores its broad therapeutic promise. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the apoptotic-inducing capabilities of (S)-Gossypol. Future research should focus on optimizing its delivery, exploring synergistic combinations with other anti-cancer agents, and identifying predictive biomarkers to guide its clinical application, ultimately aiming to translate its potent in vitro activity into tangible benefits for cancer patients.

References

- 1. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AT-101 induces apoptosis in CLL B cells and overcomes stromal cell-mediated Mcl-1 induction and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic cytotoxicity of Bcl-xL inhibitor, gossypol and chemotherapeutic agents in non-Hodgkin's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gossypol induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the binding affinity of (S)-Gossypol to Bcl-2 and Bcl-xL

An In-depth Technical Guide to the Binding Affinity of (S)-Gossypol with Bcl-2 and Bcl-xL

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium), has garnered significant interest in oncologic research.[1][2] It exists as two atropisomers, the (+)- and (-)-enantiomers, due to hindered rotation around the central binaphthyl bond.[2] The racemic mixture and its individual enantiomers have demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines.[3][4] The primary mechanism of its anticancer activity is attributed to its function as a small-molecule inhibitor of the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, particularly Bcl-2 and Bcl-xL.[4][5][6] The (-)-enantiomer, also known as (S)-Gossypol, has been identified as the more biologically active form, exhibiting greater potency in inhibiting cancer cell growth.[3][6][7] This guide provides a detailed exploration of the binding affinity of (S)-Gossypol to Bcl-2 and Bcl-xL, the experimental methodologies used for its characterization, and the downstream signaling consequences of this molecular interaction.

The Role of Bcl-2 Family Proteins in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[8][9] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[8][10] In healthy cells, a dynamic equilibrium between these opposing factions prevents the unwarranted initiation of apoptosis. The anti-apoptotic proteins, often overexpressed in cancer cells, function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, which is a critical step in the activation of the caspase cascade that executes cell death.[11][12]

Due to their pivotal role in cell survival, the anti-apoptotic Bcl-2 family proteins are validated targets for cancer therapy.[10][11] Small molecules that mimic the BH3 domain of pro-apoptotic proteins (known as BH3 mimetics) can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and triggering apoptosis.[4][5][10] Gossypol is recognized as one such BH3-mimetic inhibitor.[4][5]

Quantitative Analysis of Binding Affinity

The binding affinity of Gossypol and its enantiomers to Bcl-2 and Bcl-xL has been quantified using various biophysical and biochemical assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding.

| Compound | Target Protein | Binding Affinity (Ki) | Notes |

| (±)-Gossypol (Racemic) | Bcl-xL | 0.5 - 0.6 µM | Racemic mixture of (+) and (-) enantiomers. |

| (±)-Gossypol (Racemic) | Bcl-2 | 0.2 - 0.3 mM | Exhibits significantly weaker binding to Bcl-2 compared to Bcl-xL.[13] |

| (-)-Gossypol [(S)-Gossypol] | Bcl-2, Bcl-xL | More potent inhibitor than the racemic mixture or (+)-enantiomer.[3][6] | Specific Ki values for the purified (-)-enantiomer are less commonly cited, but its enhanced biological activity is well-documented.[3][6][7] |

Mechanism of Action and Signaling Pathway

(S)-Gossypol exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL. This competitive inhibition disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. Once liberated, these effector proteins oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of apoptogenic factors, including cytochrome c, into the cytosol. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in the systematic dismantling of the cell.[4]

Concurrently, Gossypol's interaction with mitochondria can lead to increased production of reactive oxygen species (ROS) and depletion of ATP, further contributing to cellular stress and apoptosis induction.[5][14]

Experimental Protocols for Determining Binding Affinity

Several robust experimental techniques are employed to measure and characterize the binding interaction between small molecules like (S)-Gossypol and target proteins such as Bcl-2 and Bcl-xL.

Fluorescence Polarization (FP) Assay

This is a widely used, solution-based, homogeneous technique to monitor molecular interactions in real-time.

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled molecule (a probe or tracer) upon binding to a larger molecule (the protein). A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling is restricted, leading to an increase in polarization.

-

Methodology:

-

A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) is used as a probe.

-

The probe is incubated with the target protein (Bcl-2 or Bcl-xL), resulting in a high polarization signal.

-

Increasing concentrations of a test compound (Gossypol) are added.

-

If the compound binds to the protein's BH3 groove, it displaces the fluorescent probe, causing a decrease in the polarization signal.

-

The concentration of the compound that displaces 50% of the bound probe is the IC50 value. This can be used to calculate the Ki.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about molecular interactions.

-

Principle: The technique monitors changes in the chemical environment of specific atoms within the protein upon ligand binding. The [¹⁵N, ¹H]-HSQC (Heteronuclear Single Quantum Coherence) experiment is particularly useful.

-

Methodology:

-

A sample of uniformly ¹⁵N-labeled Bcl-xL or Bcl-2 protein is prepared.[10]

-

A baseline [¹⁵N, ¹H]-HSQC spectrum is recorded, where each peak corresponds to a specific amide group in the protein's backbone.

-

The unlabeled compound (Gossypol) is titrated into the protein sample.[10]

-

Spectra are recorded at each titration point.

-

Amide peaks corresponding to residues in or near the binding site will shift or broaden upon binding. This "chemical shift perturbation" confirms direct binding and maps the interaction site on the protein surface.

-

Determining Ki from IC50

The IC50 (half-maximal inhibitory concentration) is an operational parameter that depends on experimental conditions. The Ki (inhibition constant) is a thermodynamic constant that reflects the intrinsic binding affinity. The Cheng-Prusoff equation is commonly used to convert IC50 to Ki for competitive inhibitors.[15]

-

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

-

Ki: Inhibition constant of the test compound.

-

IC50: Concentration of the compound that produces 50% inhibition.

-

[L]: Concentration of the fluorescent ligand (probe) used in the assay.

-

Kd: Dissociation constant of the fluorescent ligand-protein interaction.

-

Clinical Perspective and Future Directions

The potent pro-apoptotic activity of Gossypol led to the clinical development of its (-)-enantiomer, AT-101. Clinical trials have investigated AT-101 both as a monotherapy and in combination with standard chemotherapeutics and radiation across various cancers, including prostate, lung, and breast cancer.[4][6] While results have been mixed, some studies have shown potential benefits, particularly in sensitizing tumor cells to other treatments.[4][16][17] The ability of (-)-Gossypol to down-regulate Bcl-2 and Bcl-xL expression can potentially restore chemosensitivity in cancers that have developed resistance.[16][17]

Future research is focused on developing derivatives of Gossypol with improved pharmacokinetic profiles and reduced toxicity while retaining or enhancing binding affinity for anti-apoptotic proteins.[2] The detailed understanding of its binding mechanism at a molecular level continues to guide the rational design of next-generation BH3 mimetics.

Conclusion

(S)-Gossypol is a potent, naturally derived inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Its binding affinity, particularly for Bcl-xL, is in the sub-micromolar to low micromolar range. By functioning as a BH3 mimetic, it disrupts the sequestration of pro-apoptotic proteins, thereby triggering the intrinsic mitochondrial pathway of apoptosis. The characterization of this binding interaction, through robust experimental protocols like fluorescence polarization and NMR spectroscopy, has been crucial in validating its mechanism of action. While clinical translation has faced challenges, the study of (S)-Gossypol provides a foundational framework for targeting the Bcl-2 family of proteins in cancer therapy and continues to inform the development of novel, more effective anticancer agents.

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and evaluation of Apogossypol Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Liposomes Containing (−)-Gossypol-Enriched Cottonseed Oil Suppress Bcl-2 and Bcl-xL Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

A Technical Guide to the Natural Occurrence and Extraction of Gossypol from Cotton Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of gossypol in cotton plants (Gossypium spp.), its biosynthesis, and detailed methodologies for its extraction and quantification. Gossypol, a polyphenolic aldehyde, is a significant secondary metabolite in cotton, playing a crucial role in the plant's defense mechanisms. It also holds considerable interest for pharmaceutical and medical applications due to its diverse biological activities.[1][2][3]

Natural Occurrence and Distribution of Gossypol

Gossypol is synthesized and stored in distinct pigment glands, which appear as small, dark spots distributed throughout the cotton plant.[4][5] These glands are present in most plant tissues, including the stems, leaves, flower buds, and seeds, with the notable exception of the pollen and seed coat.[4][5] The concentration of gossypol is highest in the seeds.[4]

The distribution and density of these gossypol glands, and consequently the gossypol content, vary significantly among different cotton species and even between cultivars of the same species.[5][6] For instance, Gossypium barbadense is known to have a particularly high number of gossypol glands.[5] Environmental factors such as climate and soil conditions can also influence gossypol levels.[6][7]

Gossypol exists in two forms: a free, biologically active form, and a bound form, where it is covalently linked to proteins, primarily through the epsilon-amino groups of lysine and arginine.[4][7] The free form is considered toxic.[7][8] Furthermore, gossypol is a mixture of two enantiomers, (+)-gossypol and (–)-gossypol, with the (–)-enantiomer being the more biologically active and toxic form.[4] The ratio of these enantiomers is genetically determined and varies between different Gossypium species.[4]

Quantitative Data on Gossypol Content

The following tables summarize the quantitative data on gossypol content in various parts of the cotton plant and different cotton varieties.

Table 1: Gossypol Content in Different Parts of the Cotton Plant

| Plant Part | Gossypol Content (% of dry weight) | Reference |

| Seeds (Whole) | 0.02 - 6.64% | [4] |

| Stems | Variable, generally lower than seeds | [4][9] |

| Leaves | Variable, generally lower than seeds | [4][9] |

| Flower Buds | Present in pigment glands | [4] |

| Roots | Significant site of biosynthesis | [2][3][10] |

| Embryo (Kernel) | 0 - 16 glands/mm² | [11] |

| Boll Walls (Carpels) | 0 - 85 glands/cm² | [11] |

Table 2: Free Gossypol Content in Different Cotton Varieties and Products

| Cotton Variety/Product | Free Gossypol Content | Reference |

| Gossypium hirsutum (Upland Cotton) Seeds | 33.8 - 47.0% of total gossypol is (-)-gossypol | [4] |

| Gossypium barbadense Seeds | Up to 3.4% (34 g/kg) | [4] |

| Gossypium hirsutum L. cv. Acala (1517-70) | Lower than OR19 cv. | [9] |

| Gossypium hirsutum L. cv. OR19 | Higher than Acala cv. | [9] |

| Whole Cottonseed | Can exceed 7,000 mg/kg | [4] |

| Cottonseed Meal (Solvent Extraction) | Up to 0.6% | [4] |

| Cottonseed Meal (Mechanical Pressure & Heat) | Approximately 0.06% | [4] |

| Non-Bt Cottonseed (JKCH 2245) | 4140 mg/kg | [12] |

| Bt Cottonseed (RCH-779 BG-II) | 1814 mg/kg | [12] |

Gossypol Biosynthesis

Gossypol is a terpenoid aldehyde derived from the isoprenoid pathway.[13] Recent studies have provided strong evidence that the primary site of gossypol biosynthesis is the root system of the cotton plant.[2][3] From the roots, it is then believed to be transported to the aerial parts of the plant for storage in the pigment glands.[14][15] Both glanded and glandless cotton varieties possess the ability to synthesize gossypol in their roots; however, the presence of pigment glands is essential for its accumulation in other tissues.[2][3]

The biosynthesis begins with the formation of the sesquiterpene precursor, farnesyl diphosphate (FPP). The enzyme (+)-δ-cadinene synthase then catalyzes the cyclization of FPP to (+)-δ-cadinene, a key intermediate.[13][16] A series of subsequent oxidation and dimerization steps lead to the final gossypol molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cotton roots are the major source of gossypol biosynthesis and accumulation - ProQuest [proquest.com]

- 3. Cotton roots are the major source of gossypol biosynthesis and accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Cotton Gland Development and Its Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gossypol Poisoning - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 7. extension.okstate.edu [extension.okstate.edu]

- 8. Gossypol Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Identification and quantification of gossypol in cotton by using packed micro-tips columns in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Gossypol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The gland localized CGP1 controls gland pigmentation and gossypol accumulation in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comparative Analysis of the Anticancer Efficacy of (S)-Gossypol and Racemic Gossypol: A Technical Guide

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potent anticancer properties.[1][2][3][4] The compound exists as a racemic mixture of two atropisomers due to restricted rotation around the binaphthyl bond: the dextrorotatory (+)-gossypol and the levorotatory (-)-gossypol, also known as (S)-Gossypol or AT-101.[1] While racemic gossypol has demonstrated broad anticancer activity, extensive research has indicated that the bioactivity resides primarily in the (-)-enantiomer.[3][5][6][7][8] The (-)-gossypol enantiomer is degraded more slowly, making it the more biologically active and potent form.[5][9]

This technical guide provides an in-depth comparison of the anticancer activity of (S)-Gossypol versus racemic gossypol, targeting researchers, scientists, and drug development professionals. It synthesizes quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of Bcl-2 Family Proteins

The principal mechanism underlying gossypol's anticancer effect is the induction of apoptosis through the direct inhibition of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Gossypol functions as a small-molecule inhibitor, mimicking the Bcl-2 homology domain 3 (BH3) of pro-apoptotic proteins.[4][5][8]

By binding to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, gossypol displaces pro-apoptotic proteins (e.g., Bak, Bax).[5][10][11][12] This displacement allows the pro-apoptotic effectors to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[4][5][8] The (-)-enantiomer exhibits a higher binding affinity for these anti-apoptotic proteins, which accounts for its superior potency compared to the racemic mixture.[4][8]

Beyond apoptosis induction, gossypol's anticancer effects are also attributed to:

-

Induction of Autophagy: In some cancer cells, particularly those resistant to apoptosis, gossypol can trigger autophagic cell death.[1][3]

-

Cell Cycle Arrest: It can halt cell cycle progression, for instance by reducing the expression of cyclin D1.[4][7]

-

Inhibition of Angiogenesis: Gossypol has been shown to suppress vascular endothelial growth factor (VEGF).[5]

-

Modulation of Cellular Metabolism: It is a known inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[8]

Caption: Gossypol's primary apoptotic signaling pathway.

Data Presentation: Comparative Anticancer Activity

Quantitative data consistently demonstrates the superior anticancer potency of the (-)-enantiomer of gossypol over the racemic mixture and the virtual inactivity of the (+)-enantiomer.

Table 1: Comparative In Vitro Anticancer Activity

| Cell Line | Cancer Type | Compound | Concentration (µM) | Effect (Inhibition of Proliferation) | Reference |

| Cancerous Epithelial Cells (cEC) | Breast Cancer | (+)-Gossypol | Up to 7.5 | No significant effect | [7] |

| Racemic Gossypol | 2.5 | 15% | [7] | ||

| 5.0 | 46% | [7] | |||

| 7.5 | 82% | [7] | |||

| (-)-Gossypol | 2.5 | 33% | [7] | ||

| 5.0 | 89% | [7] | |||

| 7.5 | 98% | [7] | |||

| Cancerous Stromal Cells (cSC) | Breast Cancer | (+)-Gossypol | Up to 5.0 | No significant effect | [7] |

| Racemic Gossypol | 2.0 | 17% | [7] | ||

| 3.0 | 28% | [7] | |||

| 5.0 | 56% | [7] | |||

| (-)-Gossypol | 2.0 | 29% | [7] | ||

| 3.0 | 51% | [7] | |||

| 5.0 | 72% | [7] | |||

| COLO 205 | Colon Cancer | Racemic Gossypol | 100 µg/mL (~193 µM) | ~81% reduction in cell viability after 24h | [13] |

| H460 | Lung Cancer | Apogossypol Derivative (BI79D10) | 0.68 µM (EC50) | 50% inhibition of cell growth | [14] |

| HeLa | Cervical Cancer | Racemic Gossypol | 3 µg/mL (~5.8 µM) | IC50 concentration determined | [15][16] |

Table 2: Comparative In Vivo Anticancer Activity

| Animal Model | Xenograft | Compound | Dosage & Administration | Outcome | Reference |

| Male BALB/c nude mice | PC-3 (Prostate) | (-)-Gossypol | 10 mg/kg/day (i.p.) | Significant tumor growth inhibition (T/C % = 39.9%) | [4] |

| SCID mice | VCaP (Prostate) | AT-101 (S-Gossypol) | 15 mg/kg, 5 days/week (p.o.) | Inhibited tumor growth, increased apoptosis | [3] |

| BALB/c mice | SALTO (Salivary Gland) | Racemic Gossypol | Intratumoral injection | Tumor growth inhibition | [1] |

| Mice | MCF-7 & MDA-MB-468 (Breast) | Racemic Gossypol | 10 mg/kg/day (i.p.) | Inhibition of tumor growth in both models | [1] |

| Mice | UM-SCC-1 (Head and Neck) | (-)-Gossypol | 5 mg/kg | Significant tumor growth suppression | [17] |

| 15 mg/kg | Significant tumor growth suppression | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate gossypol's activity.

Cell Viability / Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, COLO 205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13][18]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of (S)-Gossypol, racemic gossypol, or a vehicle control (e.g., DMSO).[13][18] Cells are incubated for specified time periods (e.g., 2, 24, 48 hours).[13][19]

-

MTT Addition: An MTT stock solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.[18]

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[13][18]

-

Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[13][18]

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated from dose-response curves.

-

References

- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. saspublishers.com [saspublishers.com]

- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Cottonseed-derived gossypol and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays with (S)-Gossypol (Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory isomer of gossypol, is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.). Supplied as (S)-Gossypol (acetic acid) and also known as AT-101, it has garnered significant interest in oncology research for its potent anticancer properties.[1][2] (S)-Gossypol acts as a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By mimicking the action of pro-apoptotic BH3-only proteins, (S)-Gossypol binds to the BH3-binding groove of these anti-apoptotic proteins, thereby neutralizing their function.[1] This disruption of the Bcl-2 protein family interaction leads to the activation of the intrinsic mitochondrial apoptosis pathway, making it a promising agent for cancer therapy.[3][4]

These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxicity of (S)-Gossypol (acetic acid) using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action of (S)-Gossypol

(S)-Gossypol functions as a BH3 mimetic, targeting the hydrophobic groove of anti-apoptotic Bcl-2 family proteins.[1] This binding prevents the sequestration of pro-apoptotic effector proteins like Bax and Bak. Unbound Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death, or apoptosis.[3]

Figure 1. Signaling pathway of (S)-Gossypol-induced apoptosis.

Data Presentation: In Vitro Efficacy of (S)-Gossypol (AT-101)

The following table summarizes the 50% inhibitory concentration (IC50) values of (S)-Gossypol (AT-101) in various cancer cell lines, as determined by in vitro cell viability assays.

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |

| MM-B1 | Malignant Mesothelioma | 48h | 9.30 | [5] |

| MM-B1 | Malignant Mesothelioma | 72h | 5.59 | [5] |

| H-Meso-1 | Malignant Mesothelioma | 48h | 9.24 | [5] |

| H-Meso-1 | Malignant Mesothelioma | 72h | 2.66 | [5] |

| MM-F1 | Malignant Mesothelioma | 48h | 9.32 | [5] |

| MM-F1 | Malignant Mesothelioma | 72h | 5.10 | [5] |

| #40a | Malignant Mesothelioma | 48h | 5.44 | [5] |

| #40a | Malignant Mesothelioma | 72h | 3.87 | [5] |

| UM-SCC | Head and Neck Squamous Cell Carcinoma | 6 days | 2-10 | [1] |

| Jurkat T | T-cell leukemia | Not Specified | 1.9 | [3] |

| U937 | Histiocytic lymphoma | Not Specified | 2.4 | [3] |

| Lymphoproliferative Malignancies | Various | Not Specified | 1.2-7.4 | [3] |

Experimental Protocols

Preparation of (S)-Gossypol (Acetic Acid) Stock Solution

(S)-Gossypol (acetic acid) is soluble in organic solvents such as DMSO, methanol, and ethanol, but insoluble in water.[4] For in vitro cell culture experiments, a concentrated stock solution is typically prepared in sterile DMSO.

Materials:

-

(S)-Gossypol (acetic acid) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of (S)-Gossypol (acetic acid) powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).[6]

-

Vortex or sonicate the solution until the powder is completely dissolved.[6]

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[8]

Figure 2. Experimental workflow for the MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

(S)-Gossypol (acetic acid) stock solution

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the (S)-Gossypol (acetic acid) stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of solubilization solution to each well. Pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP present.[9]

Figure 3. Experimental workflow for the CellTiter-Glo® assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates (white or black)

-

(S)-Gossypol (acetic acid) stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of the (S)-Gossypol (acetic acid) stock solution in complete culture medium. Add the diluted compound solutions to the wells. Include appropriate vehicle and no-cell controls.

-

Incubation: Incubate the plate for the desired treatment period.

-

Assay Protocol: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of (S)-Gossypol (acetic acid) on cell viability. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available equipment. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the cytotoxic and pro-apoptotic effects of this promising anticancer compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Gossypol Acetic Acid - LKT Labs [lktlabs.com]

- 5. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. promega.com [promega.com]

Application Notes and Protocols for Inducing Apoptosis in Multiple Myeloma Cells using (S)-Gossypol (acetic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key factor in the pathogenesis and chemoresistance of MM is the overexpression of anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family. (S)-Gossypol (acetic acid), also known as AT-101, is a natural polyphenolic compound derived from cottonseed that has emerged as a promising therapeutic agent for MM.[1][2][3] It functions as a small molecule inhibitor of Bcl-2 and Bcl-xL, acting as a BH3 mimetic to induce apoptosis in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the pro-apoptotic effects of (S)-Gossypol (acetic acid) on multiple myeloma cells.

Mechanism of Action

(S)-Gossypol induces apoptosis in multiple myeloma cells through a multi-faceted approach, primarily by targeting the intrinsic apoptotic pathway and modulating key signaling cascades.

-

Bcl-2 Family Inhibition: (S)-Gossypol binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1][4] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[2]

-

Modulation of Signaling Pathways:

-

IL-6 Signaling: (S)-Gossypol has been shown to inhibit the interleukin-6 (IL-6) signaling pathway, a critical survival pathway for MM cells. It achieves this by decreasing the phosphorylation of JAK2 and downstream effectors such as STAT3, p38MAPK, and ERK1/2.[5] This inhibition leads to the dephosphorylation of Bcl-2 and downregulation of Mcl-1, another anti-apoptotic protein.[2]

-

JNK Pathway: Gossypol can activate the c-Jun N-terminal kinase (JNK) signaling pathway. This activation can lead to a caspase-dependent apoptosis.[5][6] The death receptor DR5 has also been implicated as an upstream activator of the JNK pathway in gossypol-induced apoptosis.[5]

-

Quantitative Data Summary

The following tables summarize the quantitative effects of (S)-Gossypol (acetic acid) on multiple myeloma cells as reported in the literature.

Table 1: In Vitro Cytotoxicity of (S)-Gossypol (acetic acid) in Multiple Myeloma Cell Lines

| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Assay | Reference |

| U266 | 2.4 | 48 | MTT | [1] |

| Wus1 | 2.2 | 48 | MTT | [1] |

| KMS-11 | 3.9 | 72 | CellTiter Glo | [7] |

| RPMI-8226 | 2.0 | 72 | CellTiter Glo | [7] |

| Various MM Cell Lines | ~5 | Not Specified | MTT | [4] |

Table 2: Effects of (S)-Gossypol (acetic acid) on Apoptosis-Related Protein Expression and Activity

| Target Protein/Activity | Cell Line | Treatment Condition | Observed Effect | Reference |

| Bcl-2 Expression | U266 & Wus1 | 25 µM for 24 hours | 86.5 ± 1.2% decrease | [1] |

| Bcl-xL Expression | U266 & Wus1 | 25 µM for 24 hours | 35.9 ± 3.6% decrease | [1] |

| Caspase-3 Activation | U266 & Wus1 | 25 µM | Time-dependent increase | [8] |

| Caspase-9 Activation | U266 & Wus1 | 25 µM | Time-dependent increase | [8] |

| Bcl-2 (Ser-70) Phosphorylation | OPM2 | 5 µM | Attenuated | [2] |

| Mcl-1 Expression | OPM2 | 5 µM | Downregulated | [2] |

| Bax Expression | Myeloma cells | Not Specified | Time-dependent increase | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess (S)-Gossypol-induced apoptosis in multiple myeloma cells are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of (S)-Gossypol on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., U266, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

(S)-Gossypol (acetic acid)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of (S)-Gossypol in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve gossypol).

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1,000 x g for 5 minutes.

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated multiple myeloma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

DNA Fragmentation (Ladder) Assay

This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.

Materials:

-

Treated and untreated multiple myeloma cells

-

Lysis buffer (e.g., TE Lysis Buffer)

-

Enzyme A (RNase A) and Enzyme B (Proteinase K) solutions

-

Ammonium Acetate Solution

-

Absolute ethanol (-20°C) and 70% ethanol

-

DNA Suspension Buffer

-

Agarose gel (1.5%) with ethidium bromide

-

TAE buffer

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Harvest 1-5 x 10⁶ cells by centrifugation.

-

Wash the cells with PBS.

-

Lyse the cells with 35 µL of TE Lysis Buffer.

-

Add 5 µL of Enzyme A Solution, mix, and incubate at 37°C for 10 minutes.

-

Add 5 µL of Enzyme B Solution, mix, and incubate at 50°C for 30 minutes.

-

Add 5 µL of Ammonium Acetate Solution and 100 µL of absolute ethanol. Incubate at -20°C for 15 minutes to precipitate the DNA.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in 20-30 µL of DNA Suspension Buffer.

-

Load the samples onto a 1.5% agarose gel and perform electrophoresis.

-

Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

-

Treated and untreated multiple myeloma cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis system

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein expression.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: (S)-Gossypol induced apoptosis signaling pathways in multiple myeloma.

Caption: General experimental workflow for studying (S)-Gossypol effects.

Conclusion

(S)-Gossypol (acetic acid) is a potent inducer of apoptosis in multiple myeloma cells, acting through the inhibition of Bcl-2 family proteins and modulation of crucial cell survival pathways. The protocols and data presented here provide a comprehensive guide for researchers to investigate and characterize the anti-myeloma effects of this promising compound. Further studies are warranted to explore its therapeutic potential, both as a single agent and in combination with other anti-myeloma therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression profile of Bcl‐2 family proteins in newly diagnosed multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bosterbio.com [bosterbio.com]

Application Notes and Protocols for In Vivo Efficacy Testing of (S)-Gossypol (acetic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol (acetic acid), also known as AT-101, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, Bcl-W, and Mcl-1, (S)-Gossypol disrupts their inhibitory function, thereby promoting apoptosis in cancer cells.[2][3] This mechanism of action makes it a promising candidate for cancer therapy, particularly in tumors that overexpress these anti-apoptotic proteins.[2][4] These application notes provide detailed protocols for establishing animal models to test the in vivo efficacy of (S)-Gossypol (acetic acid).

Data Presentation: In Vivo Efficacy of (S)-Gossypol (acetic acid)

The following tables summarize quantitative data from preclinical studies evaluating the antitumor activity of (S)-Gossypol (acetic acid) in various cancer xenograft models.

| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Outcome | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-5, UM-SCC-10B | Orthotopic Xenograft (Mouse) | 5 and 15 mg/kg/day, intraperitoneal | Significant suppression of tumor growth. | [4] |

| Prostate Cancer | VCaP | SCID Mice Xenograft | 15 mg/kg, 5 days/week, oral | Inhibition of tumor growth. | [2] |

| Multiple Myeloma | MM1.S | SCID Mice Xenograft | 35 mg/kg, oral gavage, for 10 days (in combination) | Significantly reduced tumor burden. | [5] |

| Head and Neck Cancer | UM-SCC-17B | Humanized Xenograft (Mouse) | 10 mg/kg/day, oral gavage | Delayed tumor progression and treatment failure. | [6] |

| Parameter | Vehicle Control | (S)-Gossypol (5 mg/kg) | (S)-Gossypol (15 mg/kg) | p-value | Reference |

| HNSCC Tumor Growth | Progressive Growth | Suppressed Growth | Suppressed Growth | <0.05 | [4] |

| Mitotic Rate | High | Significantly Lower | Significantly Lower | <0.05 | [4] |

| Apoptotic Cell Percentage | Low | Increased | Increased | <0.05 | [4] |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used method for evaluating the efficacy of anticancer agents in vivo.[3][7][8]

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[3]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

1 mL syringes with 23-25 gauge needles[9]

-

(S)-Gossypol (acetic acid)

-

Vehicle for (S)-Gossypol (e.g., DMSO, corn oil)

Procedure:

-

Cell Culture:

-

Culture cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.[7]

-

-

Cell Preparation for Injection:

-

Wash cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[10] Keep the cell suspension on ice.

-

-

Subcutaneous Injection:

-

Tumor Monitoring and Measurement:

-

Measure tumor dimensions (length and width) twice weekly using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[3]

-

Monitor the body weight and overall health of the mice regularly.

-

Protocol 2: Administration of (S)-Gossypol (acetic acid) and Efficacy Evaluation

Procedure:

-

Animal Grouping and Treatment Initiation:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=6-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of (S)-Gossypol (acetic acid) in a suitable vehicle.

-

Administer (S)-Gossypol to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 10-35 mg/kg, daily for 21 days).[5][6]

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

-

Pharmacodynamic Analysis (Optional):

-

Tumor tissue can be processed for further analysis, such as:

-

Immunohistochemistry (IHC): To detect changes in the expression of Bcl-2 family proteins and markers of apoptosis (e.g., cleaved caspase-3).

-

Western Blotting: To quantify the levels of target proteins in the signaling pathway.

-

TUNEL Assay: To measure the extent of apoptosis.

-

-

Visualizations

Caption: Experimental workflow for in vivo efficacy testing.

Caption: (S)-Gossypol's mechanism of action.

References

- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]